molecular formula C10H14N2OS B2447142 (2-Propoxyphenyl)thiourea CAS No. 90873-07-7

(2-Propoxyphenyl)thiourea

Cat. No.: B2447142
CAS No.: 90873-07-7
M. Wt: 210.3
InChI Key: AXDYSMQZZUWBTI-UHFFFAOYSA-N
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Description

(2-Propoxyphenyl)thiourea is an organosulfur compound with the molecular formula C₁₀H₁₄N₂OS. It is a derivative of thiourea, where the phenyl group is substituted with a propoxy group at the second position. This compound is known for its diverse applications in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

(2-Propoxyphenyl)thiourea is a derivative of thiourea, an organosulfur compound that has gained significant attention for its diverse biological applications Thiourea and its derivatives have been noted for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These suggest a wide range of potential targets, including various enzymes and cellular structures involved in these biological processes.

Mode of Action

One of the known mechanisms of thiourea derivatives involves the inhibition of peroxidase in the thyroid gland, thus inhibiting thyroxine production . The reduced synthesis of thyroid hormone causes an increased pituitary secretion of thyrotropic hormone, leading to hyperplasia of the thyroid, which can lead to tumor formation with continuous stimulation .

Biochemical Pathways

Thiourea derivatives have been shown to catalyze a diverse variety of highly enantioselective transformations, providing a wide range of versatile organic compounds . This suggests that this compound may interact with multiple biochemical pathways, potentially influencing a variety of cellular processes.

Pharmacokinetics

It is known that the route of administration can significantly impact the pharmacokinetics of a drug . The most common routes are oral, intravenous, intramuscular, topical, inhalational, and intranasal . The choice of route can affect the bioavailability of the drug, which in turn influences its efficacy and potential side effects.

Result of Action

Thiourea derivatives have been associated with a wide range of biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial effects . These effects suggest that this compound may have a broad impact at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, thiourea application has been shown to enhance the tolerance of plants to heat stress . This suggests that environmental conditions such as temperature could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Propoxyphenyl)thiourea can be synthesized through the reaction of 2-propoxyaniline with carbon disulfide in the presence of a base, followed by the addition of an appropriate thiourea derivative. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for pharmaceutical or industrial applications .

Chemical Reactions Analysis

Types of Reactions: (2-Propoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce the corresponding amine .

Scientific Research Applications

(2-Propoxyphenyl)thiourea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (2-Propoxyphenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2-propoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-2-7-13-9-6-4-3-5-8(9)12-10(11)14/h3-6H,2,7H2,1H3,(H3,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDYSMQZZUWBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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